

In vivo metabolism of Tecovirimat to M4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tecovirimat metabolite M4

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An In-Depth Technical Guide on the In Vivo Metabolism of Tecovirimat to M4

Introduction

Tecovirimat (also known as TPOXX® or ST-246) is an antiviral drug that is approved for the treatment of smallpox.[1] Its mechanism of action involves the inhibition of the orthopoxvirus VP37 envelope wrapping protein, which is essential for the formation of extracellular enveloped virions and, consequently, the spread of the virus.[2][3] Understanding the in vivo metabolism of Tecovirimat is crucial for optimizing its therapeutic use and for anticipating potential drug-drug interactions. This technical guide provides a comprehensive overview of the metabolic pathways of Tecovirimat, with a specific focus on its conversion to the M4 metabolite.

Metabolic Pathways of Tecovirimat

The primary metabolic pathways for Tecovirimat in vivo are amide hydrolysis and glucuronidation.[4] It is not significantly metabolized by the major hepatic cytochrome P450 (CYP) isoforms such as CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, or CYP3A4.[5] The main routes of elimination are through metabolism and renal excretion.[6] Following oral administration, approximately 72% of the dose is excreted in the urine, primarily as metabolites, while about 23% is recovered in the feces, mostly as the unchanged parent drug.[5]

Formation of the M4 Metabolite

The M4 metabolite, N-{3,5-dioxo-4-azatetracyclo[5.3.2.0{2,6}.0{8,10}]dodec-11-en-4 yl}amine, is a major circulating metabolite of Tecovirimat.[5][6] It is formed through the amide hydrolysis

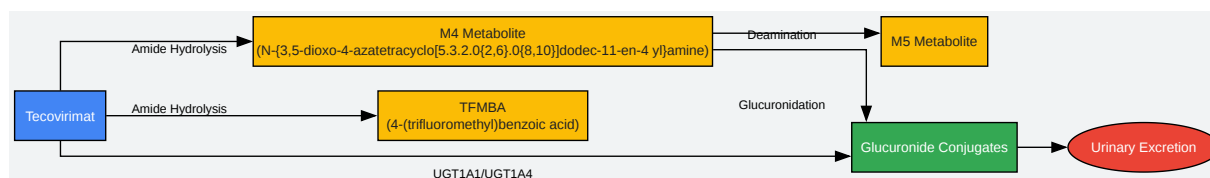
of the parent drug.[5] The M4 metabolite is pharmacologically inactive against orthopoxviruses.
[4][5]

Other Major Metabolites

Besides M4, other significant metabolites of Tecovirimat have been identified:

- TFMBA (4-(trifluoromethyl)benzoic acid): This is the most abundant metabolite, also formed via amide hydrolysis.[4][5]
- M5: This metabolite is formed from the further deamination of M4.[5]
- Glucuronide Conjugates: Both Tecovirimat and its M4 metabolite can undergo glucuronidation, which are then excreted in the urine.[7] UGT1A1 and UGT1A4 are the primary enzymes responsible for this conjugation.[4][6]

The diagram below illustrates the primary metabolic pathway of Tecovirimat.



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Primary metabolic pathway of Tecovirimat.

Pharmacokinetics of Tecovirimat and its Metabolites

The pharmacokinetic properties of Tecovirimat and its major metabolites have been characterized in healthy human volunteers. The drug exhibits an apparent half-life of approximately 21 hours.[5]

Quantitative Data

The following table summarizes the steady-state pharmacokinetic parameters for Tecovirimat and its major metabolites following oral administration of 600 mg twice daily.[\[5\]](#)

Compound	AUC24 (% of Tecovirimat)
Tecovirimat	100%
M4	~76%
M5	~42%
TFMBA	~520%

AUC24: Area under the plasma concentration-time curve over a 24-hour period at steady state.

Experimental Protocols

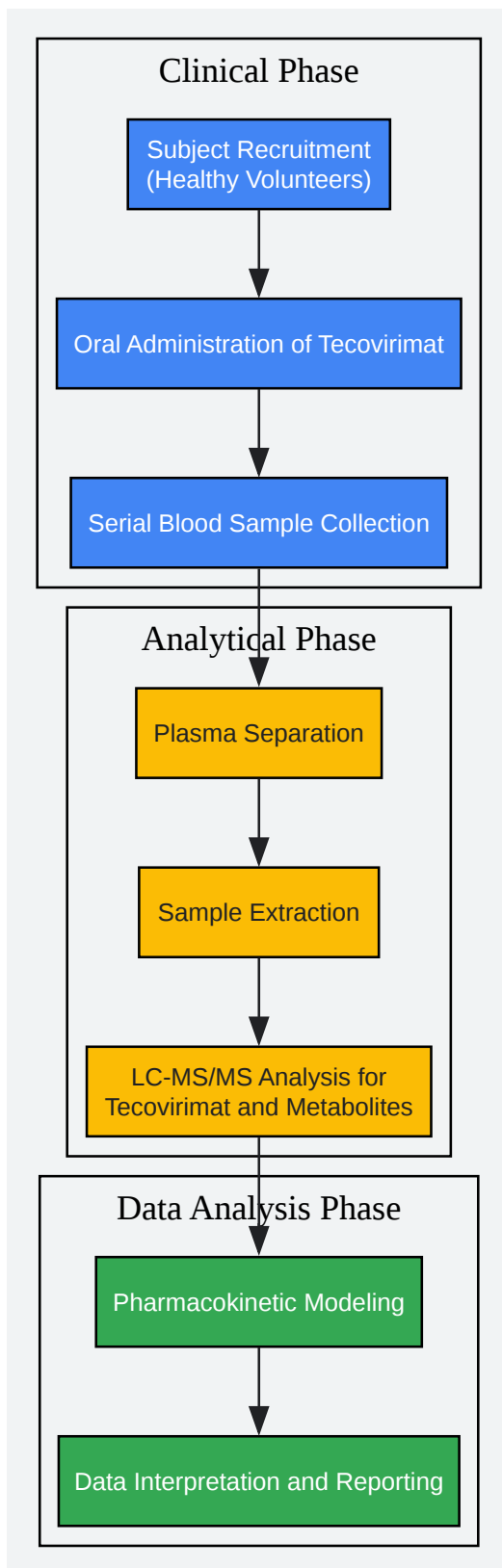
The study of Tecovirimat's in vivo metabolism has involved a combination of human clinical trials and preclinical animal models.

Mass Balance and Pharmacokinetic Studies in Humans

A key study to elucidate the metabolic fate of Tecovirimat was a mass balance trial in healthy volunteers.[\[5\]](#)

- Study Design: An open-label, single-dose study.
- Methodology:
 - Administration of a single oral dose of [¹⁴C]-labeled Tecovirimat.
 - Collection of plasma, urine, and feces over a specified period.
 - Quantification of total radioactivity in the collected samples to determine mass balance and routes of excretion.
 - Analysis of plasma, urine, and feces using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify Tecovirimat and its metabolites.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

The general workflow for a human pharmacokinetic study of Tecovirimat is depicted below.



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Workflow for a human pharmacokinetic study of Tecovirimat.

In Vivo Efficacy and Toxicology Studies in Animals

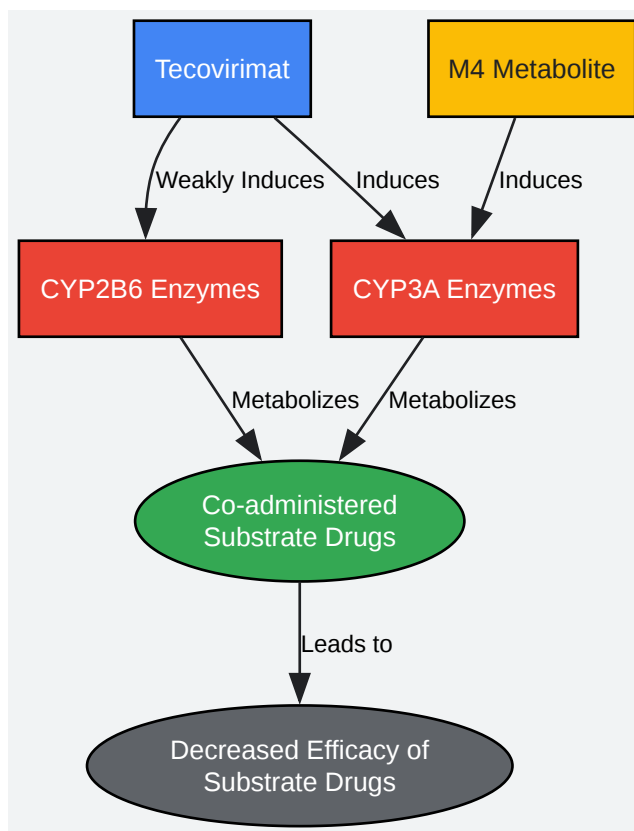
Pivotal efficacy studies for Tecovirimat were conducted in non-human primates and rabbits under the FDA's "Animal Rule".[\[7\]](#)[\[13\]](#)[\[14\]](#)

- Animal Models:
 - Non-human primates (cynomolgus monkeys) infected with monkeypox virus.[\[7\]](#)[\[13\]](#)
 - Rabbits infected with rabbitpox virus.[\[7\]](#)[\[13\]](#)
- Methodology:
 - Animals were challenged with a lethal dose of the respective orthopoxvirus.
 - Treatment with Tecovirimat was initiated at various time points post-infection.
 - Endpoints included survival rates, viral load reduction, and lesion formation.[\[7\]](#)
- Toxicology: Safety pharmacology and toxicology studies were conducted in mice, dogs, and non-human primates to determine the safety profile of the drug.[\[13\]](#)

Drug-Drug Interaction Potential

While not a substrate for CYP enzymes, Tecovirimat and its M4 metabolite have been shown to be inducers of CYP3A.[\[6\]](#)[\[7\]](#) Tecovirimat is also a weak inducer of CYP2B6.[\[7\]](#) This induction can potentially reduce the therapeutic effect of co-administered drugs that are substrates for these enzymes.

The logical relationship of this induction is shown in the diagram below.



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- To cite this document: BenchChem. [In vivo metabolism of Tecovirimat to M4]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15193497#in-vivo-metabolism-of-tecovirimat-to-m4>]

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